5-Formyl-2-(piperidin-1-yl)benzonitrile
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Overview
Description
5-Formyl-2-(piperidin-1-yl)benzonitrile: is an organic compound with the molecular formula C13H14N2O It is a derivative of benzonitrile, featuring a formyl group at the 5-position and a piperidin-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(piperidin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-(piperidin-1-yl)benzonitrile.
Formylation Reaction: The formylation of 2-(piperidin-1-yl)benzonitrile is achieved using a Vilsmeier-Haack reaction, which involves the reaction of the starting material with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically around 0-5°C, followed by gradual warming to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Formyl-2-(piperidin-1-yl)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form 5-hydroxymethyl-2-(piperidin-1-yl)benzonitrile.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 5-Carboxy-2-(piperidin-1-yl)benzonitrile.
Reduction: 5-Hydroxymethyl-2-(piperidin-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology:
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Medicine:
Drug Development: Investigated for potential use in drug development due to its structural features.
Industry:
Material Science: Applied in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-Formyl-2-(piperidin-1-yl)benzonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The formyl group and piperidin-1-yl group may play roles in binding interactions and reactivity.
Comparison with Similar Compounds
2-(Piperidin-1-yl)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Formylbenzonitrile: Lacks the piperidin-1-yl group, which may reduce its utility in biological applications.
Uniqueness: 5-Formyl-2-(piperidin-1-yl)benzonitrile is unique due to the presence of both the formyl and piperidin-1-yl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-formyl-2-piperidin-1-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-12-8-11(10-16)4-5-13(12)15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIHIPVFJVJBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270019 |
Source
|
Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-59-8 |
Source
|
Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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